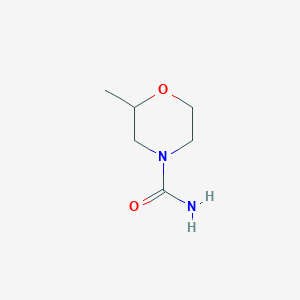

2-Methylmorpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylmorpholine-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2.1 CNS Drug Development

The morpholine scaffold, including MMCA, is extensively utilized in the design of CNS-active drugs. Research indicates that compounds containing the morpholine moiety can effectively interact with various receptors involved in neurological conditions. For instance, MMCA derivatives have shown potential as modulators of sigma receptors, which are implicated in pain modulation and neuroprotection .

2.2 Anticancer Research

MMCA has been investigated for its potential in anticancer therapies. The compound's structure allows for the inhibition of protein-protein interactions (PPIs), which are often considered challenging targets in cancer treatment. A study highlighted the synthesis of macrocyclic peptides incorporating morpholine derivatives that effectively inhibited the MDM2:p53 interaction, a critical pathway in tumor suppression .

Case Studies and Research Findings

3.1 Synthesis and Screening of Macrocycles

A combinatorial approach was employed to generate a library of macrocycles using MMCA as a scaffold. This method allowed for high-throughput screening against various targets, including thrombin and MDM2, leading to the identification of nanomolar inhibitors . The study demonstrated that MMCA-based compounds could serve as effective leads in developing new therapeutics targeting difficult-to-drug proteins.

3.2 Antimalarial Activity

Research has also explored the antimalarial properties of MMCA derivatives through structural modifications that enhance their efficacy against Plasmodium falciparum. A quinoline-4-carboxamide derivative with similar structural features showed promising results in inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites . This highlights the potential for MMCA-related compounds in combating malaria.

Comparative Data Table

The following table summarizes key findings related to the applications of 2-Methylmorpholine-4-carboxamide:

Propriétés

Numéro CAS |

139994-84-6 |

|---|---|

Formule moléculaire |

C6H12N2O2 |

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

2-methylmorpholine-4-carboxamide |

InChI |

InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9) |

Clé InChI |

PSBKPDBAKUAHJD-UHFFFAOYSA-N |

SMILES |

CC1CN(CCO1)C(=O)N |

SMILES canonique |

CC1CN(CCO1)C(=O)N |

Synonymes |

4-Morpholinecarboxamide,2-methyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.